An In-depth Technical Guide to 1,4-Di(2-thienyl)-1,4-butanedione
An In-depth Technical Guide to 1,4-Di(2-thienyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Di(2-thienyl)-1,4-butanedione is a symmetrical diketone featuring a central four-carbon chain flanked by two thiophene rings. This molecule serves as a versatile building block in organic synthesis and materials science. The presence of the electron-rich thiophene moieties, a well-known pharmacophore, imparts significant potential for applications in medicinal chemistry and the development of novel organic electronic materials. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making this compound a target of interest for drug discovery and development programs. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, standard characterization methodologies, and a discussion of its potential biological significance.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₂S₂ | [1] |
| Molecular Weight | 250.33 g/mol | [1] |
| CAS Number | 13669-05-1 | [1] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 132 - 137 °C | [1] |
| Purity | ≥95% (GC) | [1] |
| Solubility | While specific quantitative data is limited, its chemical structure suggests solubility in common organic solvents like Dimethyl Sulfoxide (DMSO), chloroform, and dioxane, and limited solubility in alcohols like ethanol.[2][3] |
Synthesis
A reliable method for the synthesis of 1,4-Di(2-thienyl)-1,4-butanedione is the Friedel-Crafts acylation of thiophene with succinyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5] This reaction demonstrates high regioselectivity for the 2-position of the thiophene ring due to the superior stabilization of the cationic intermediate.[5]
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (2.2 equivalents) and a dry, inert solvent such as dichloromethane or carbon disulfide. Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Dissolve succinyl chloride (1.0 equivalent) in the same dry, inert solvent and add it dropwise to the cooled AlCl₃ suspension with vigorous stirring.
-
Thiophene Addition: Following the formation of the acylating agent-catalyst complex, add thiophene (2.0 equivalents), also dissolved in the dry solvent, dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC indicates the consumption of starting materials. Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup and Isolation: Separate the organic layer. Extract the aqueous layer two more times with the solvent. Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 1,4-Di(2-thienyl)-1,4-butanedione.
Spectroscopic Characterization
While published spectra for 1,4-Di(2-thienyl)-1,4-butanedione are not widely available, the following tables outline the expected spectral characteristics based on its functional groups. These serve as a guide for researchers performing characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| Thienyl H₅ | Doublet of Doublets | 7.6 - 7.8 | Adjacent to sulfur and deshielded by C=O group. |
| Thienyl H₃ | Doublet of Doublets | 7.7 - 7.9 | Deshielded by C=O group. |
| Thienyl H₄ | Doublet of Doublets | 7.1 - 7.3 | Less deshielded thienyl proton. |
| Methylene (-CH₂-) | Singlet | 3.0 - 3.4 | Symmetrical methylene protons adjacent to carbonyls. |
Protocol: A ¹H NMR spectrum can be recorded on a 400 MHz or higher spectrometer.[6] A sample of 5-10 mg is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7] Data is typically acquired over 16-64 scans, with chemical shifts referenced to the residual solvent peak.[8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 190 - 200 | Typical range for aryl ketones. |
| Thienyl C₂ (ipso-C) | 142 - 145 | Carbon attached to the acyl group. |
| Thienyl C₅ | 133 - 135 | Carbon adjacent to sulfur. |
| Thienyl C₃ | 131 - 133 | Carbon deshielded by the acyl group. |
| Thienyl C₄ | 128 - 130 | Standard aromatic carbon range. |
| Methylene (-CH₂-) | 30 - 40 | Aliphatic carbon adjacent to a carbonyl. |
Protocol: A ¹³C NMR spectrum is recorded on the same instrument as the ¹H NMR, typically at 100 or 125 MHz.[6] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Thiophene) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium-Weak |
| C=O stretch (Aryl Ketone) | 1680 - 1660 | Strong |
| C=C stretch (Thiophene ring) | 1550 - 1400 | Medium-Strong |
| C-S stretch (Thiophene ring) | 850 - 690 | Medium |
Protocol: The FT-IR spectrum is typically obtained using the KBr pellet method.[9][10][11] Approximately 1-2 mg of the sample is finely ground with 200-250 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle.[12] The homogenous mixture is then pressed under high pressure (approx. 8-10 tons) in a die to form a thin, transparent pellet, which is then analyzed.[11]
UV-Visible (UV-Vis) Spectroscopy
Expected Absorption Maxima (λₘₐₓ):
| Transition | Approx. λₘₐₓ (nm) | Rationale |
| π → π | 250 - 290 | Associated with the conjugated thienyl ketone system.[13] |
| n → π | 300 - 340 | Weaker absorption from the carbonyl non-bonding electrons.[14] |
Protocol: A UV-Vis spectrum is recorded using a dual-beam spectrophotometer.[15][16] A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform). The solution is placed in a quartz cuvette, and the absorbance is measured over a range of approximately 200-800 nm, using the pure solvent as a reference.[16]
Potential Biological Activity and Applications
While specific biological studies on 1,4-Di(2-thienyl)-1,4-butanedione are not extensively documented, the thiophene nucleus is a key structural motif in numerous pharmacologically active compounds. This suggests that the title compound could be a valuable candidate for biological screening.
-
Anti-inflammatory Activity: Many thiophene-containing molecules act as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines (e.g., TNF-α, IL-6).[17][18] Screening for anti-inflammatory potential could be conducted using in vitro models such as lipopolysaccharide (LPS)-stimulated macrophages.[19][20][21]
-
Cytotoxic/Anticancer Activity: Chalcones and other derivatives containing a thienyl ketone moiety have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[8] The cytotoxicity of this compound could be evaluated against a panel of human cancer cell lines (e.g., colon, breast, lung) using assays like the MTT assay.[22][23]
-
Antimicrobial Activity: The thiophene ring is present in several approved antimicrobial drugs. Derivatives can exhibit antibacterial and antifungal properties, making this compound a candidate for screening against pathogenic microbes.
Standard Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., HT-29, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[24]
-
Compound Treatment: Prepare serial dilutions of 1,4-Di(2-thienyl)-1,4-butanedione in a suitable solvent (e.g., DMSO) and then dilute further in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[17]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO₂ incubator.[24]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[24] Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined from the dose-response curve.
Conclusion
1,4-Di(2-thienyl)-1,4-butanedione is a synthetically accessible compound with significant potential stemming from its symmetrical structure and the presence of two thiophene rings. While detailed experimental characterization and biological evaluation are not yet widely published, its profile as a precursor for conductive polymers and as a potential pharmacologically active agent is strong. The protocols and expected data presented in this guide provide a robust framework for researchers aiming to synthesize, characterize, and explore the applications of this promising molecule in materials science and drug discovery.
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